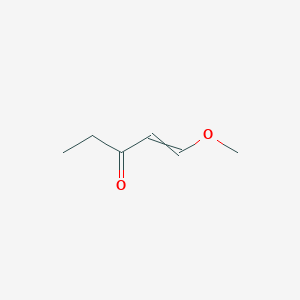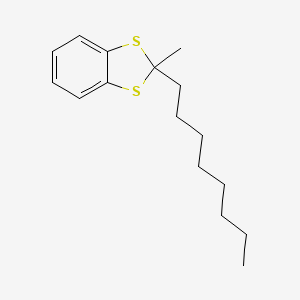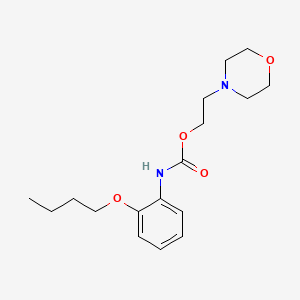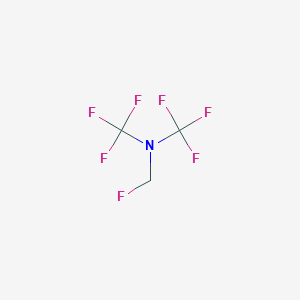
Benzene, 3,4-nonadienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 3,4-nonadienyl- is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are characterized by their stable ring structure and delocalized π-electrons Benzene, 3,4-nonadienyl- is a derivative of benzene, where the benzene ring is substituted with a nonadienyl group at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 3,4-nonadienyl- typically involves the alkylation of benzene with a nonadienyl halide. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the carbon-carbon bond between the benzene ring and the nonadienyl group. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, 3,4-nonadienyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 3,4-nonadienyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nonadienyl group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl chains.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 3,4-nonadienyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 3,4-nonadienyl- involves its interaction with molecular targets through its aromatic ring and nonadienyl group. The delocalized π-electrons in the benzene ring allow for π-π stacking interactions with other aromatic systems. The nonadienyl group can participate in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,2-nonadienyl-
- Benzene, 1,3-nonadienyl-
- Benzene, 1,4-nonadienyl-
Uniqueness
Benzene, 3,4-nonadienyl- is unique due to the specific positioning of the nonadienyl group on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. The position of the substituents can affect the compound’s electronic properties and steric hindrance, leading to differences in its behavior compared to other nonadienyl-substituted benzenes.
Propriétés
Numéro CAS |
67647-96-5 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h5,7-8,10-11,13-14H,2-4,9,12H2,1H3 |
Clé InChI |
ASKONLQKFNCNLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C=CCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
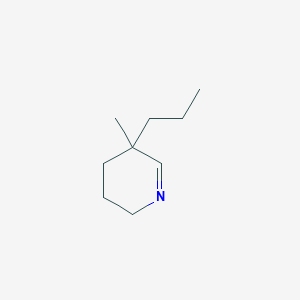

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
